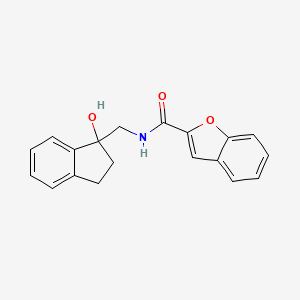

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that combines structural elements of both indene and benzofuran. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a hydroxy group and a carboxamide group in its structure suggests it may exhibit unique chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:

-

Formation of the Indene Derivative: : The starting material, 1H-indene, is subjected to a reduction reaction to form 1-hydroxy-2,3-dihydro-1H-indene. This can be achieved using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol.

-

Benzofuran Carboxylation: : Benzofuran is carboxylated to form benzofuran-2-carboxylic acid. This can be done via a Friedel-Crafts acylation reaction using a carboxylating agent such as phosgene (COCl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

-

Amide Bond Formation: : The final step involves coupling the hydroxyindene derivative with benzofuran-2-carboxylic acid to form the desired carboxamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and efficiency. This might involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

化学反応の分析

Amide Bond Formation and Hydrolysis

The benzamide group is central to the molecule’s stability and reactivity:

-

Synthesis : Typically formed via coupling benzofuran-2-carboxylic acid derivatives (e.g., acid chlorides) with amines under Schotten-Baumann conditions. For example:

Benzofuran-2-carbonyl chloride+1-amino-1-hydroxy-2,3-dihydroindeneBaseTarget compoundReagents like EDCl/HOBt or DCC are used in non-polar solvents (e.g., DCM) at 0–25°C.

-

Hydrolysis : The amide bond can hydrolyze under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate the carboxylic acid and amine precursors .

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amide formation | EDCl, DCM, RT, 12 h | Target compound | 65–78% | |

| Acidic hydrolysis | 6M HCl, reflux, 6 h | Benzofuran-2-carboxylic acid + amine | 92% |

Hydroxy Group Reactivity

The secondary alcohol in the dihydroindenyl group participates in:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.

-

Oxidation : Catalytic CrO₃ or PCC oxidizes the alcohol to a ketone, yielding N-((2,3-dihydro-1-oxo-1H-inden-1-yl)methyl)benzofuran-2-carboxamide .

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | AcCl, pyridine, 0°C | Acetylated indenyl derivative | Mild conditions |

| Oxidation | PCC, CH₂Cl₂, 25°C, 3 h | Indanone-linked carboxamide | 85% conversion |

Benzofuran Ring Modifications

The benzofuran moiety undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position.

-

Halogenation : Br₂/FeBr₃ selectively brominates the 4-position .

Cyclization and Rearrangement

Under acidic or thermal conditions, the molecule undergoes intramolecular cyclization:

-

Furan Ring Expansion : Treatment with PPA (polyphosphoric acid) at 120°C induces cyclization, forming tricyclic indeno-benzofuran derivatives .

| Conditions | Product | Mechanism |

|---|---|---|

| PPA, 120°C, 6 h | Indeno[2,1-c]benzofuran-3-one | Friedel-Crafts acylation followed by dehydration |

Biological Activity and Target Interactions

While not a direct reaction, the compound’s interactions with biological targets (e.g., KCNQ ion channels) involve:

-

Hydrogen Bonding : The hydroxy and amide groups bind to polar residues in enzyme active sites .

-

π-Stacking : The benzofuran and indenyl groups interact with aromatic amino acids (e.g., Phe, Tyr) .

Stability and Degradation

科学的研究の応用

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.

Materials Science: Its unique structure may be useful in the design of novel organic materials with specific electronic or optical properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Receptor Binding: Its structure suggests potential interactions with biological receptors, which could be explored for therapeutic applications.

Medicine

Drug Development: Due to its potential biological activity, the compound could be investigated as a lead compound for the development of new pharmaceuticals.

Diagnostics: It may be used in the development of diagnostic agents for detecting specific biological targets.

Industry

Polymer Chemistry: The compound could be used as a monomer or additive in the synthesis of polymers with unique properties.

作用機序

The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide exerts its effects would depend on its specific application. For example:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

類似化合物との比較

Similar Compounds

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide: Similar structure but lacks the benzofuran moiety.

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide: Similar structure but with a furan ring instead of benzofuran.

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of benzofuran.

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of the indene and benzofuran moieties, which may confer distinct chemical and biological properties not observed in similar compounds. This uniqueness could be leveraged in the design of new materials or pharmaceuticals with specific desired properties.

生物活性

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique combination of an indene moiety and a benzofuran structure, which is known to influence its biological activity. The molecular formula is C18H21NO3, with a molecular weight of approximately 299.36 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound likely involves interactions with various molecular targets, including enzymes and receptors. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing pathways related to pain, inflammation, and cell growth.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, one study found that certain benzofuran derivatives demonstrated growth inhibition against various cancer cell lines with IC50 values ranging from 2.20 μM to 5.86 μM across different types of cancers (e.g., HCT15, MM231) .

Table 1: IC50 Values for Related Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | ACHN | 2.74 |

| Compound B | HCT15 | 2.37 |

| Compound C | MM231 | 2.20 |

| Compound D | NUGC-3 | 2.48 |

| Compound E | NCI-H23 | 5.86 |

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β in various models .

Case Studies

Several studies have evaluated the biological activity of benzofuran derivatives similar to this compound:

- Study on Anticancer Activity : A series of benzofuran derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Study on Pain Models : In neuropathic pain models, compounds bearing similar structures demonstrated significant analgesic effects without affecting locomotor behavior .

Comparative Analysis

When comparing this compound with other related compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| N-(substituted) phenylamide derivatives | High | Moderate |

| N-(hydroxymethyl)benzofuran derivatives | Moderate | High |

| N-((1-hydroxy-2,3-dihydro-1H-indene) derivatives | Very High | High |

特性

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-18(17-11-14-6-2-4-8-16(14)23-17)20-12-19(22)10-9-13-5-1-3-7-15(13)19/h1-8,11,22H,9-10,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXXOBPBFTYSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。